molecular formula C17H17NO4 B269329 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

Cat. No. B269329
M. Wt: 299.32 g/mol
InChI Key: JBPIJFMWAPZSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid, also known as Probenecid, is a medication used to treat gout and hyperuricemia. It works by preventing uric acid from being reabsorbed in the kidneys, leading to increased excretion of uric acid in the urine. Probenecid has been used for over 50 years and is considered a safe and effective treatment for gout.

Mechanism of Action

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid works by inhibiting the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. It achieves this by blocking the activity of the organic anion transporter (OAT) in the proximal tubules of the kidneys, which is responsible for reabsorbing uric acid from the urine back into the bloodstream. By blocking OAT activity, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid prevents uric acid from being reabsorbed and allows it to be excreted in the urine.
Biochemical and Physiological Effects:
2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several biochemical and physiological effects. It increases the excretion of uric acid in the urine, which can help reduce the buildup of uric acid crystals in the joints that cause gout. It also inhibits drug efflux pumps in cancer cells, leading to increased efficacy of chemotherapy drugs. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, which can help improve lung function in patients with cystic fibrosis.

Advantages and Limitations for Lab Experiments

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied and is considered a safe and effective treatment for gout, which can help reduce the risk of adverse effects in lab animals. However, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream. It also has some potential for drug interactions, which can complicate experiments involving multiple drugs.

Future Directions

There are several future directions for research involving 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid. One area of interest is its potential use in cancer treatment. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to enhance the efficacy of chemotherapy drugs, and further research is needed to determine its optimal use in combination with different chemotherapy regimens. Another area of interest is its potential use in treating cystic fibrosis. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, and further research is needed to determine its effectiveness in improving lung function in patients with cystic fibrosis. Finally, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid may have potential as a treatment for other conditions involving uric acid buildup, such as kidney stones and cardiovascular disease, and further research is needed to explore these possibilities.

Synthesis Methods

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid is synthesized from 3-propoxyaniline and 4-chlorobenzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid.

Scientific Research Applications

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been extensively studied for its use in treating gout and hyperuricemia. It has also been investigated for its potential use in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs by inhibiting drug efflux pumps in cancer cells. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has also been studied for its use in treating cystic fibrosis, as it has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

properties

Product Name

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[(3-propoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H,20,21)

InChI Key

JBPIJFMWAPZSNN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.